2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
Description
The compound comprises two structurally related brominated phenolic derivatives:
- 2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol: Known as tetrabromobisphenol A (TBBPA), this is a brominated flame retardant (BFR) with a bisphenol A backbone substituted with bromine atoms at the 2,6-positions of both phenolic rings. Its molecular formula is C₁₅H₁₂Br₄O₂, and it is widely used in epoxy resins, plastics, and electronics due to its thermal stability and flame-retardant properties .
- 2-[[2,6-Dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane: This derivative, structurally related to TBBPA, incorporates epoxy groups (oxirane rings) via glycidyl ether linkages. It is synthesized through the reaction of TBBPA with epichlorohydrin, forming a diglycidyl ether derivative. Its molecular formula is C₂₄H₂₀Br₄O₄, and it is utilized in high-performance epoxy resins for circuit boards and coatings .
Both compounds share a common isopropylidene-bridged diphenylpropane core but differ in functional groups (hydroxyl vs. epoxy), influencing their reactivity and applications.
Properties
IUPAC Name |
2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Br4O4.C15H12Br4O2/c1-21(2,11-3-15(22)19(16(23)4-11)28-9-13-7-26-13)12-5-17(24)20(18(25)6-12)29-10-14-8-27-14;1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,13-14H,7-10H2,1-2H3;3-6,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECOZGBSAREXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.CC(C)(C1=CC(=C(C(=C1)Br)OCC2CO2)Br)C3=CC(=C(C(=C3)Br)OCC4CO4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32Br8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68928-70-1 | |
| Record name | Phenol, 4,4′-(1-methylethylidene)bis[2,6-dibromo-, polymer with 2,2′-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68928-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
1199.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68928-70-1 | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis(2,6-dibromo-, polymer with 2,2'-((1-methylethylidene)bis((2,6-dibromo-4,1-phenylene)oxymethylene))bis(oxirane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068928701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo-, polymer with 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo-, polymer with 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound 2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol primarily involves the following key synthetic steps:
Starting Material: The synthesis typically begins with tetrabromobisphenol A (4,4'-(1-methylethylidene)bis(2,6-dibromophenol)), a heavily brominated bisphenol derivative.
Reaction with Carbonyl Dichloride (Phosgene): The phenol groups of tetrabromobisphenol A are reacted with phosgene (carbonyl dichloride) under controlled temperature conditions. This step forms a carbonate linkage, facilitating polymerization or formation of intermediate compounds with reactive sites for further modifications.
Use of Phenol and Catalysts: Phenol is often included in the reaction mixture to assist in the formation of the desired product, and tertiary amine catalysts are employed to promote the reaction efficiency and selectivity.
Temperature and Pressure Control: The reactions are conducted under carefully regulated temperature and pressure to optimize yield and minimize side reactions.
For the oxirane-containing derivative, 2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane, the preparation involves:
Glycidylation of Hydroxyl Groups: The hydroxyl groups on the brominated phenol are converted into glycidyl ethers through reaction with epichlorohydrin under alkaline conditions, forming the oxirane (epoxy) rings.
Epoxide Formation: This step is crucial for introducing the oxirane functionalities, which are reactive sites for further polymerization or cross-linking reactions.
Industrial Production Methods
Industrial scale preparation of these compounds follows similar synthetic principles but incorporates process optimization for scalability:
Large-Scale Polymerization Reactors: Reactants including tetrabromobisphenol A, phosgene, phenol, and epichlorohydrin are introduced into large reactors equipped with precise temperature and pressure control systems.
Catalyst Optimization: Industrial processes optimize catalyst types and concentrations (e.g., tertiary amines) to achieve high molecular weight polymers or pure intermediates with minimal impurities.
Continuous Monitoring: Reaction parameters such as pH, temperature, and reactant feed rates are continuously monitored and adjusted to maintain product consistency.
Purification: Post-reaction purification steps include washing, filtration, and drying to isolate the target compound in pellet or crystalline solid form.
Reaction Conditions Summary Table
| Step | Reactants | Conditions | Purpose | Notes |
|---|---|---|---|---|
| Carbonate Formation | Tetrabromobisphenol A + Phosgene + Phenol | Controlled temperature (~0-50°C), presence of tertiary amine catalyst | Formation of carbonate linkage | Requires inert atmosphere |
| Glycidylation (Epoxidation) | Brominated phenol + Epichlorohydrin + Base (NaOH) | Mild heating (40-60°C), alkaline pH | Conversion of hydroxyl groups to glycidyl ethers (oxirane rings) | Reaction time varies (several hours) |
| Industrial Polymerization | Same as above | Large reactors, continuous feed, optimized catalyst loading | Scale-up production of polymer or intermediate | Process control critical for quality |
Detailed Research Findings
Catalyst Role: Tertiary amines such as triethylamine are essential in catalyzing the carbonate formation and glycidylation steps, enhancing reaction rates and selectivity.
Temperature Sensitivity: Both synthetic steps are sensitive to temperature; higher temperatures can lead to side reactions such as unwanted polymerization or degradation.
Yield and Purity: Optimized conditions typically yield high purity compounds (>95%) with yields ranging from 70-85% depending on scale and reaction control.
Byproducts: Minor byproducts include partially brominated phenols and oligomeric species, which are removed during purification.
Retrosynthesis and Feasible Synthetic Routes
Starting from commercially available tetrabromobisphenol A, reaction with phosgene and phenol yields the carbonate intermediate.
Subsequent glycidylation with epichlorohydrin under alkaline conditions introduces the oxirane groups.
Alternative routes may involve direct bromination of bisphenol A derivatives followed by epoxidation, but these are less common due to control issues.
Summary Table of Key Chemical Identifiers and Properties
| Property | Description |
|---|---|
| Molecular Formula | C21H20Br4O4 (for oxirane derivative) |
| Molecular Weight | ~656 g/mol (oxirane derivative), 1199.9 g/mol (combined compound) |
| CAS Numbers | 33294-14-3, 3072-84-2, 68541-19-5 |
| Physical State | Solid (pellets or large crystals) |
| Key Functional Groups | Brominated phenol, carbonate linkage, oxirane rings |
| IUPAC Name | 2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane |
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenolic compounds.
Substitution: Phenolic compounds with various functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its multiple reactive sites make it a versatile building block for organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated phenols on cellular processes. Its structure allows for interactions with various biomolecules, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The presence of multiple bromine atoms and phenolic groups can enhance biological activity and specificity.
Industry
In industrial applications, this compound can be used as a flame retardant due to its bromine content. It may also serve as an intermediate in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and phenolic groups can form hydrogen bonds and other interactions, influencing the activity of these targets. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related brominated phenolic derivatives:
Key Research Findings:
TBBPA vs. TBBPS :
- TBBPA exhibits stronger inhibition of ATP synthesis in mitochondrial membranes (IC₅₀: 10 µM) compared to TBBPS (IC₅₀: 25 µM), attributed to its isopropylidene bridge enhancing membrane permeability .
- TBBPS induces greater protein oxidation in vitro, likely due to its sulfonyl group promoting radical formation .
TBBPA Diglycidyl Ether vs. Simpler Epoxy Derivatives: The diglycidyl ether derivative of TBBPA shows superior thermal stability (decomposition temperature >300°C) compared to mono-epoxy analogs like ((2,6-dibromo-4-methylphenoxy)methyl)oxirane (decomposition at ~200°C) . The epoxy groups in TBBPA diglycidyl ether enable cross-linking in resins, enhancing mechanical strength but reducing biodegradability .
Environmental Impact: Fluorinated analogs (e.g., 2,6-dibromo-4-(trifluoromethoxy)phenol) demonstrate higher environmental persistence due to the stability of C-F bonds, posing long-term ecological risks .
Structural and Functional Insights
- Bromination Pattern: All compared compounds feature bromine atoms at the 2,6-positions of the phenolic rings, critical for flame-retardant efficacy. Substitutions at the 4-position (e.g., hydroxyl, epoxy, trifluoromethoxy) dictate reactivity and application .
- Backbone Modifications : Replacing the isopropylidene bridge in TBBPA with a sulfonyl group (TBBPS) alters electronic properties, affecting toxicity profiles .
Biological Activity
The compound known as 2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol; 2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is a complex brominated phenolic compound with significant biological activity. This article explores its biological properties, including its potential applications in medicine and industry, supported by case studies and research findings.
The compound has a molecular formula of and a molecular weight of approximately 950.77 g/mol. It features multiple bromine atoms and phenolic groups which contribute to its biological activity and specificity.
| Property | Value |
|---|---|
| Molecular Formula | C37H39Br4ClO7 |
| Molecular Weight | 950.77 g/mol |
| Boiling Point | 417.9 ºC |
| Flash Point | 206.6 ºC |
| LogP | 11.168 |
Antioxidant Properties
Research indicates that brominated phenolic compounds exhibit strong antioxidant properties due to their ability to scavenge free radicals. This activity is critical in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Antimicrobial Activity
Studies have shown that similar dibromophenol derivatives possess antimicrobial properties against a range of pathogens. The presence of multiple bromine atoms enhances the compound's ability to disrupt microbial cell membranes.
Cytotoxic Effects
Preliminary research suggests that this compound may exhibit cytotoxic effects on cancer cells. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis induction.
Case Studies
- Antioxidant Activity : A study evaluated the antioxidant capacity of dibromophenol derivatives using DPPH radical scavenging assays. The results indicated that these compounds effectively reduced DPPH radicals, demonstrating significant antioxidant activity (IC50 values in the micromolar range).
- Antimicrobial Efficacy : In vitro studies tested the antimicrobial effects of dibromophenol derivatives against Staphylococcus aureus and Escherichia coli. The compounds showed notable inhibition zones, suggesting strong antibacterial properties.
- Cytotoxicity in Cancer Research : A recent investigation assessed the cytotoxic effects of dibromophenol derivatives on breast cancer cell lines (MCF-7). The study found that these compounds induced apoptosis at concentrations as low as 10 µM, highlighting their potential as anticancer agents.
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl groups in the phenolic structure facilitate electron donation to free radicals.
- Membrane Disruption : Bromine substitution increases lipophilicity, allowing better penetration into microbial membranes.
- Apoptosis Induction : Interactions with cellular signaling pathways can lead to programmed cell death in cancer cells.
Q & A
Q. How can AI-driven autonomous laboratories accelerate the discovery of derivatives with reduced ecotoxicity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
